molecular formula C23H17F2N3O5S B2479520 ethyl 5-(3,4-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851952-05-1

ethyl 5-(3,4-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2479520
CAS No.: 851952-05-1
M. Wt: 485.46
InChI Key: BUMBOAMSJQFVRV-UHFFFAOYSA-N
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Description

Ethyl 5-(3,4-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic organic compound that belongs to the class of thienopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine atoms and methoxy groups in the structure suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(3,4-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thienopyridazine Core: This step involves the cyclization of appropriate precursors to form the thienopyridazine ring system.

    Introduction of the Benzamido Group: The benzamido group can be introduced through an amide coupling reaction using 3,4-difluorobenzoic acid and an appropriate amine.

    Attachment of the Methoxyphenyl Group: This step may involve a nucleophilic substitution reaction to attach the methoxyphenyl group to the thienopyridazine core.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput screening techniques, advanced purification methods, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3,4-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the thienopyridazine ring.

    Reduction: Reduction reactions may target the carbonyl groups in the structure.

    Substitution: The fluorine atoms and methoxy group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets and potential as a biochemical probe.

    Medicine: Investigating its pharmacological properties and potential therapeutic applications.

    Industry: Exploring its use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-(3,4-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate would depend on its specific biological target. Potential mechanisms may include:

    Inhibition of Enzymes: The compound may act as an inhibitor of specific enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    Interaction with DNA/RNA: The compound could interact with genetic material, influencing gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    Thienopyridazine Derivatives: Compounds with similar thienopyridazine cores but different substituents.

    Fluorinated Benzamides: Compounds with fluorinated benzamido groups but different core structures.

    Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups but different overall structures.

Uniqueness

Ethyl 5-(3,4-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is unique due to the specific combination of functional groups and the thienopyridazine core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 5-[(3,4-difluorobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F2N3O5S/c1-3-33-23(31)19-15-11-34-21(26-20(29)12-4-9-16(24)17(25)10-12)18(15)22(30)28(27-19)13-5-7-14(32-2)8-6-13/h4-11H,3H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMBOAMSJQFVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=C(C=C3)F)F)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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